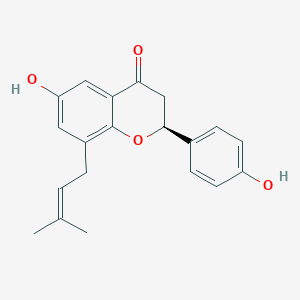

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Description

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 |

InChI Key |

YROKZIHUDZYUAG-IBGZPJMESA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Preparation Methods

Source Material

Isobavachin is primarily isolated from the seeds of Psoralea corylifolia L., a plant widely studied for its medicinal properties. Other botanical sources include Lespedeza cyrtobotrya and Erythrina melanacantha.

Extraction Process

- Solvent Extraction: The seeds or plant material are subjected to solvent extraction using organic solvents such as methanol, ethanol, or ethyl acetate. This step dissolves the flavonoid compounds including isobavachin.

- Purification: The crude extract undergoes purification via chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) to isolate isobavachin in its pure form.

- Yield Considerations: Extraction efficiency depends on solvent polarity, extraction time, temperature, and plant material quality.

Synthetic Preparation Methods

Overview

Synthetic routes to isobavachin focus on the prenylation of flavonoid precursors, specifically flavanones, to introduce the 3-methylbut-2-enyl (prenyl) group at the 8-position of the A-ring of the chromenone structure.

Typical Synthetic Route

- Starting Material: Flavanone or a suitable flavonoid precursor.

- Prenylation Reaction: The key step involves regioselective prenylation at the 8-position using prenyl bromide or a similar prenyl donor.

- Catalysts and Conditions: Lewis acid catalysts such as aluminum chloride (AlCl3) or other metal catalysts are employed to facilitate the electrophilic aromatic substitution. Solvents like dichloromethane or acetonitrile are commonly used.

- Stereochemistry Control: The reaction conditions are optimized to maintain the (2S) stereochemistry of the dihydrochromenone ring.

- Workup and Purification: After reaction completion, standard aqueous workup and chromatographic purification yield the target compound.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Flavanone precursor | Starting substrate |

| 2 | Prenyl bromide, Lewis acid catalyst | Electrophilic aromatic prenylation at C-8 |

| 3 | Solvent: dichloromethane or acetonitrile | Facilitates reaction environment |

| 4 | Purification via chromatography | Isolation of pure (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Industrial Production

- Industrially, isobavachin is predominantly obtained via extraction from Psoralea corylifolia seeds due to cost-effectiveness and availability.

- The process involves large-scale solvent extraction followed by chromatographic purification.

- Synthetic production is less common industrially due to the complexity and cost of stereoselective prenylation steps.

Analytical and Spectral Characterization

Molecular and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Stereochemistry | (2S) configuration at chromenone ring |

| Origin | Natural sources and synthetic routes |

Spectral Data

- Nuclear Magnetic Resonance (NMR): ^13C NMR spectra confirm the chromenone core and prenyl substituent positions.

- Mass Spectrometry (MS): LC-ESI-QTOF analysis shows a molecular ion peak at m/z 324.13 [M-H]^- consistent with the molecular formula.

- Retention Time: Approximately 878.4 seconds on Waters Acquity BEH C18 column under standard LC-MS conditions.

Research Findings Related to Preparation

- Studies demonstrate that the prenylation step is critical for biological activity, necessitating precise control of reaction conditions to achieve the desired substitution pattern and stereochemistry.

- Optimization of catalysts and solvents has been reported to improve yield and selectivity in synthetic routes.

- Extraction methods have been refined to maximize purity and yield from natural sources, employing gradient solvent systems and advanced chromatographic techniques.

Summary Table of Preparation Methods

| Method | Source Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | Psoralea corylifolia seeds | Solvent extraction, chromatography | Cost-effective, natural product | Variable yield, purification needed |

| Synthetic Prenylation | Flavanone precursors | Prenylation with Lewis acid catalysts | Controlled stereochemistry | Complex, costly, requires catalysts |

| Industrial Extraction | Bulk plant material | Large-scale solvent extraction | Scalable, established | Dependent on raw material quality |

This detailed analysis consolidates the preparation methods of (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one from multiple authoritative sources, emphasizing both synthetic and natural extraction approaches. The compound's preparation is pivotal for its pharmacological applications, and ongoing research continues to optimize these methods for efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Isobavachin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Isobavachin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that target specific positions on the flavonoid structure

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of isobavachin, which can exhibit different pharmacological properties .

Scientific Research Applications

Chemistry: It serves as a model compound for studying prenylated flavonoids and their chemical behaviors.

Medicine: The compound exhibits anti-osteoporosis and anti-inflammatory properties, making it a candidate for developing treatments for bone diseases and inflammatory conditions

Mechanism of Action

Isobavachin exerts its effects through multiple molecular pathways:

Anti-inflammatory Action: It inhibits the activation of the NF-κB and MAPK signaling pathways, reducing inflammation in macrophages and zebrafish models

Neurogenic Effects: The compound promotes neuronal differentiation through protein prenylation and activation of the ERK pathway.

Anti-hyperuricemia: Isobavachin targets the hURAT1 protein, regulating pathways such as drug metabolism, bile secretion, and the renin-angiotensin system

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares the target compound with three structurally related analogs from literature and databases:

Key Observations:

Substituent Patterns: The target compound has fewer hydroxyl groups than 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, which may reduce polarity and hydrogen-bonding capacity.

Molecular Weight :

- The target’s lower molecular weight (~340 vs. 356.374 g/mol) suggests differences in pharmacokinetics, such as absorption and distribution.

Prenylation: All three compounds share a prenyl group, a feature linked to enhanced bioactivity in flavonoids due to increased lipophilicity .

Hypothetical Bioactivity and Physicochemical Properties

- Antioxidant Activity : Hydroxyl-rich analogs (e.g., 356.374 g/mol compound) likely exhibit stronger antioxidant effects due to free radical scavenging. The target’s moderate hydroxylation may balance polarity and membrane permeability.

- Stereochemical Influence: The (2S) configuration could confer selectivity in enzyme binding compared to non-chiral or opposite stereoisomers.

- Solubility : The target’s reduced hydroxylation may improve lipid solubility, favoring interactions with hydrophobic biological targets.

Biological Activity

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, a derivative of chromone, is recognized for its diverse biological activities. This compound belongs to the class of 2H/4H-chromenes, which have been extensively studied for their pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C20H20O4

- Molecular Weight : 324.4 g/mol

- IUPAC Name : (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Anticancer Activity

Research indicates that compounds within the chromone family exhibit significant anticancer properties. For instance, studies have shown that analogs of chromones can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . Specifically, (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has demonstrated the ability to inhibit tumor growth by targeting tubulin polymerization, leading to disruption in cancer cell proliferation and migration .

Antimicrobial Activity

Chromone derivatives have also been noted for their antimicrobial effects against various pathogens. The compound has shown promising results in inhibiting bacterial growth and has been evaluated for its potential in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit oxidative stress markers . This activity is particularly relevant in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one can be correlated with its structural features. The presence of hydroxyl groups and the specific arrangement of phenolic moieties enhance its interaction with biological targets.

| Structural Feature | Biological Activity |

|---|---|

| Hydroxyl groups | Increased antioxidant activity |

| 4-Hydroxyphenyl group | Enhanced anticancer properties |

| 3-Methylbut-2-enyl group | Improved bioavailability |

Case Studies

- Anticancer Study : A study published in Frontiers in Chemistry demonstrated that chromone derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways. The specific compound was shown to activate caspase-3 and caspase-7, leading to DNA fragmentation and cell death .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of chromone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating and purifying (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one from natural or synthetic sources?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol, ethanol) for plant-derived sources, followed by liquid-liquid partitioning with ethyl acetate to enrich flavonoid derivatives.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid) for high-resolution separation. Monitor at 280–320 nm for chromen-4-one absorbance .

- Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) to obtain single crystals for X-ray diffraction studies .

Q. How can the stereochemical configuration at the C2 position be confirmed experimentally?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (80:20) to resolve enantiomers. Compare retention times with synthetic standards .

- Circular Dichroism (CD) : Analyze the Cotton effect near 250–300 nm; (2S)-configured chromen-4-ones typically exhibit a positive CE band due to π→π* transitions .

- X-Ray Crystallography : Resolve the absolute configuration using single-crystal data, focusing on the Flack parameter to confirm the (2S) stereochemistry .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the prenyl group or chromen-4-one ring opening) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for flavonoids). Store at –20°C under inert gas to prevent oxidation of the prenyl moiety .

Advanced Research Questions

Q. How can synthetic routes be optimized for introducing the 3-methylbut-2-enyl group at the C8 position with regioselectivity?

- Methodology :

- Metal-Catalyzed Coupling : Use palladium-catalyzed allylic alkylation with prenyl bromide (3-methyl-2-butenyl bromide) under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 60°C). Monitor regioselectivity via NOESY NMR to confirm C8 substitution .

- Protection-Deprotection Strategies : Protect the 6-hydroxy group with acetyl or TBS groups before alkylation to prevent side reactions. Deprotect post-synthesis using mild acid (e.g., AcOH/H₂O) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-Dependent Studies : Perform DPPH/ABTS assays across concentrations (1–100 μM) to identify biphasic behavior. Use ESR spectroscopy to detect radical intermediates .

- Cellular Models : Compare results in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) under controlled ROS conditions (e.g., H₂O₂ stimulation). Use flow cytometry to quantify intracellular ROS levels .

Q. How can computational models predict the environmental fate and degradation pathways of this compound?

- Methodology :

- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area) to predict biodegradability and photolysis rates .

- DFT Calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed ring opening) using Gaussian09 with B3LYP/6-31G* basis sets to identify energetically favorable intermediates .

Key Challenges and Research Gaps

- Stereoselective Synthesis : The (2S) configuration requires chiral auxiliaries or asymmetric catalysis, which remains low-yielding (<40%) in current protocols .

- Mechanistic Ambiguities : Conflicting reports on pro-oxidant effects necessitate single-cell transcriptomics to map ROS-related gene networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.